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Compound of Interest

Compound Name: 4-Ethoxy-2-fluorobenzaldehyde

Cat. No.: B112740 Get Quote

For distribution among: Researchers, scientists, and drug development professionals

Introduction: Unveiling a Versatile Synthetic
Building Block
4-Ethoxy-2-fluorobenzaldehyde, bearing the CAS number 532965-74-5, is an aromatic

aldehyde that is emerging as a significant intermediate in the landscape of fine chemical

synthesis. Its unique trifunctional architecture—a reactive aldehyde group, an electron-donating

ethoxy substituent, and an electron-withdrawing fluorine atom—creates a nuanced electronic

environment that medicinal chemists and materials scientists can strategically exploit. The

presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative

molecules, a sought-after attribute in drug discovery. This guide provides a comprehensive

technical overview of 4-Ethoxy-2-fluorobenzaldehyde, from its synthesis and

physicochemical properties to its reactivity and potential applications, offering field-proven

insights for its effective utilization in research and development.

Physicochemical and Structural Characteristics
The structural attributes of 4-Ethoxy-2-fluorobenzaldehyde dictate its chemical behavior and

potential applications. A summary of its key identifiers and properties is provided below.
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Property Value Source(s)

CAS Number 532965-74-5 [1][2]

Molecular Formula C₉H₉FO₂ [1][2]

Molecular Weight 168.16 g/mol [1][2]

Appearance Reported as a red solid [1]

XLogP3 1.8 [2]

Hydrogen Bond Donor Count 0 [2]

Hydrogen Bond Acceptor

Count
3 [2]

Rotatable Bond Count 3 [2]

Note: Some physical properties such as melting point and boiling point are not widely reported

in the literature for this specific compound. However, based on related structures like 4-

ethoxybenzaldehyde (m.p. 13-14 °C, b.p. 249-250 °C) and 4-fluorobenzaldehyde (m.p. -10 °C,

b.p. 181 °C), it is expected to be a low-melting solid or a high-boiling liquid.[3][4][5][6]

Synthesis and Purification: A Validated Protocol
The most commonly cited and reliable method for the synthesis of 4-Ethoxy-2-
fluorobenzaldehyde is the Williamson ether synthesis. This well-established Sₙ2 reaction

provides a high-yielding and straightforward route to the target molecule.

Williamson Ether Synthesis Protocol
This protocol involves the O-alkylation of 2-fluoro-4-hydroxybenzaldehyde with an ethylating

agent in the presence of a base.

Reaction Scheme:

2-Fluoro-4-hydroxybenzaldehyde + Ethyl Iodide
(K2CO3, DMF) 4-Ethoxy-2-fluorobenzaldehyde
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A schematic of the Williamson ether synthesis.

Materials:

2-Fluoro-4-hydroxybenzaldehyde (1.0 eq)

Ethyl iodide (1.0 eq)

Potassium carbonate (2.0 eq)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Step-by-Step Methodology:

Under a nitrogen atmosphere, dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol)

and potassium carbonate (2.0 g, 14 mmol) in N,N-dimethylformamide (10 mL) at 25 °C.[1]

To this solution, add ethyl iodide (1.1 g, 7.1 mmol).[1]

Heat the reaction mixture to 60 °C and stir for 10 hours.[1]

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and concentrate it in vacuo.

Dilute the residue with ethyl acetate (200 mL).[1]

Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 50 mL)

and brine (3 x 50 mL).[1]
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.[1]

The product, 4-ethoxy-2-fluorobenzaldehyde, is obtained as a red solid with a reported

yield of 83%.[1]

Self-Validation: The success of the synthesis can be confirmed by ¹H NMR spectroscopy, which

should show the appearance of a triplet and a quartet corresponding to the ethyl group, and the

disappearance of the phenolic hydroxyl proton.

Reactivity and Mechanistic Insights
The reactivity of 4-Ethoxy-2-fluorobenzaldehyde is governed by the interplay of its three

functional groups. The aldehyde group is the primary site for nucleophilic attack, while the

ethoxy and fluoro substituents modulate the electrophilicity of the carbonyl carbon and the

aromatic ring.

Aldehyde Group: This group is susceptible to a wide range of transformations, including

oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions

(e.g., Knoevenagel, Wittig) to form carbon-carbon bonds.[7]

Ethoxy Group (-OEt): As an electron-donating group through resonance, the ethoxy group

increases electron density on the aromatic ring, particularly at the ortho and para positions.

This effect slightly deactivates the aldehyde towards nucleophilic attack compared to an

unsubstituted benzaldehyde.

Fluoro Group (-F): The fluorine atom is highly electronegative and exerts a strong electron-

withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic

substitution. However, it also has a weak electron-donating resonance effect. In the context

of the aldehyde's reactivity, the inductive withdrawal by the ortho-fluorine atom increases the

electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The net effect of these substituents makes 4-Ethoxy-2-fluorobenzaldehyde a versatile

reactant. The increased electrophilicity of the aldehyde due to the ortho-fluorine atom can

enhance its reactivity in reactions like the Friedländer synthesis for the preparation of

substituted quinolines.
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Substituent Effects on Reactivity

Ethoxy Group (-OEt)
Electron-Donating (Resonance)

Fluoro Group (-F)
Electron-Withdrawing (Inductive)

Aldehyde Carbonyl (C=O)
Electrophilic Center

Modulated Reactivity

Click to download full resolution via product page

Logical relationship of substituent effects on reactivity.

Potential Applications in Drug Discovery and
Organic Synthesis
While specific, large-scale applications of 4-Ethoxy-2-fluorobenzaldehyde are not yet

extensively documented in mainstream literature, its structural motifs are present in various

biologically active molecules. Its utility as a synthetic intermediate can be inferred from the

applications of related compounds.

Synthesis of Heterocycles: Substituted benzaldehydes are crucial precursors for the

synthesis of a wide array of heterocyclic compounds. For instance, in the Friedländer

synthesis, an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-

methylene group to form quinolines.[8] The modulated reactivity of 4-Ethoxy-2-
fluorobenzaldehyde makes it an interesting candidate for the synthesis of novel substituted

quinolines, which are known to possess a broad spectrum of pharmacological activities,

including anticancer and antimalarial properties.[9][10]
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Precursor for Bioactive Molecules: The incorporation of fluorine and an alkoxy group is a

common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug

candidates.[8] Therefore, 4-Ethoxy-2-fluorobenzaldehyde serves as a valuable starting

material for the synthesis of more complex molecules with potential therapeutic applications.

Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of 4-
Ethoxy-2-fluorobenzaldehyde.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides definitive structural information. The reported data for 4-
Ethoxy-2-fluorobenzaldehyde is as follows:

¹H-NMR (CD₃OD, 400 MHz): δ 10.09 (s, 1H), 7.76-7.67 (m, 1H), 6.83-6.74 (m, 2H), 4.11 (t, J

= 6.8 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).[1]

Interpretation:

δ 10.09 (s, 1H): Aldehyde proton (-CHO).

δ 7.76-7.67 (m, 1H): Aromatic proton.

δ 6.83-6.74 (m, 2H): Aromatic protons.

δ 4.11 (t, J = 6.8 Hz, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

δ 1.40 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

¹³C NMR Spectroscopy
While experimental ¹³C NMR data for 4-Ethoxy-2-fluorobenzaldehyde is not readily available,

predicted shifts can be estimated based on related compounds. The carbonyl carbon is

expected to appear around 188-192 ppm. The aromatic carbons will show complex splitting

patterns due to the fluorine substituent.

Infrared (IR) Spectroscopy
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The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

~2830-2695 cm⁻¹: C-H stretch of the aldehyde.[11]

~1710-1685 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.[11]

~1600-1400 cm⁻¹: C=C stretching vibrations of the aromatic ring.

~1250-1000 cm⁻¹: C-O stretching of the ethoxy group.

~1250-1100 cm⁻¹: C-F stretch.

Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 168. Common

fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the formyl

group (M-29).[12][13] Fragmentation of the ethoxy group would also be expected.

Synthesized Compound

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure & Purity Confirmed

Click to download full resolution via product page

Workflow for analytical characterization.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-
Ethoxy-2-fluorobenzaldehyde. While a specific Material Safety Data Sheet (MSDS) is not
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widely available, the safety profile can be inferred from related compounds like 4-

fluorobenzaldehyde and other aromatic aldehydes.

General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May

be harmful if swallowed.[7][14]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves, and a lab coat.[7][14]

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

vapors.[7][14]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and bases.

Conclusion
4-Ethoxy-2-fluorobenzaldehyde is a promising and versatile synthetic intermediate with

significant potential in medicinal chemistry and materials science. Its unique electronic

properties, arising from the strategic placement of ethoxy and fluoro substituents on a

benzaldehyde core, make it an attractive building block for the synthesis of complex and

potentially bioactive molecules. This guide has provided a comprehensive overview of its

synthesis, characterization, reactivity, and potential applications, with the aim of empowering

researchers to effectively utilize this compound in their synthetic endeavors. As research

progresses, the full scope of applications for 4-Ethoxy-2-fluorobenzaldehyde will undoubtedly

continue to expand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112740?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

